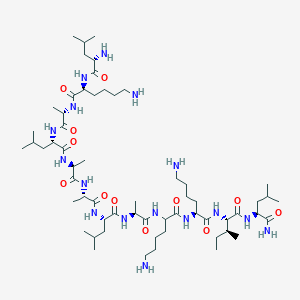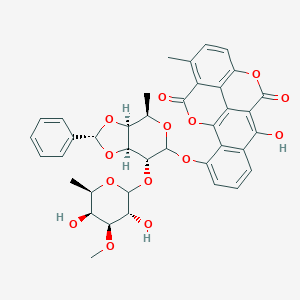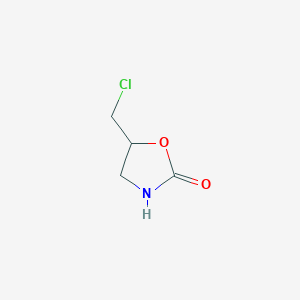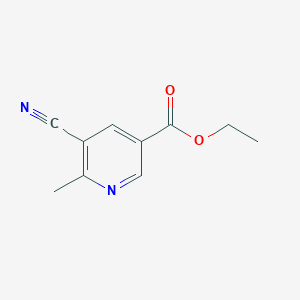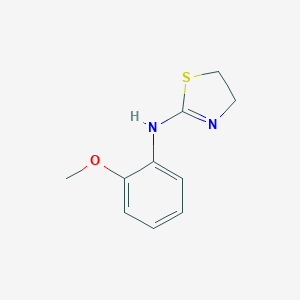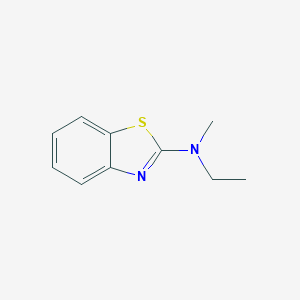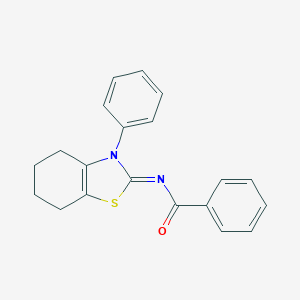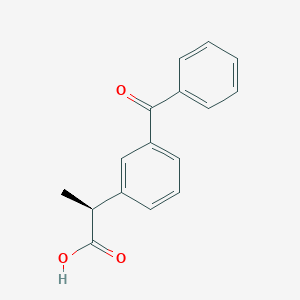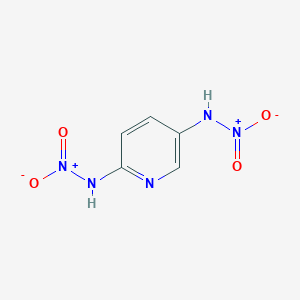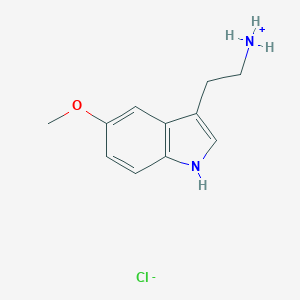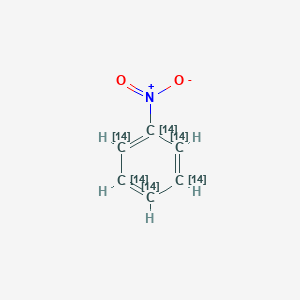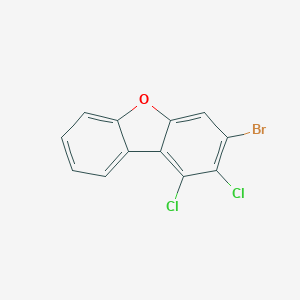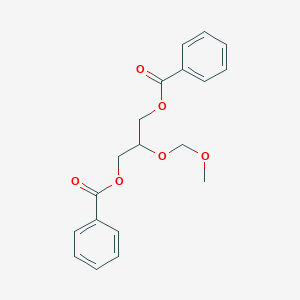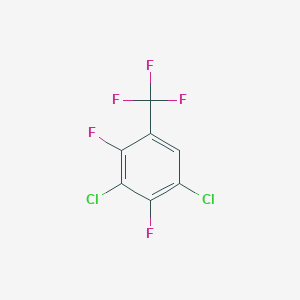
1,3-Dichloro-2,4-difluoro-5-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related fluorinated benzene derivatives often involves strategic halogenation and fluorination reactions. For instance, tris(trifluoromethyl)benzenes and their derivatives can be synthesized through reactions involving bromo- or chlorobenzene with trimethylstannyl sodium, followed by conversion to chloromercurio benzenes, highlighting a general approach to polysubstituted benzene derivatives with significant fluorine content (Rot et al., 2000).
Molecular Structure Analysis
Molecular structure investigations, such as those performed on 1,3,5-tris(trifluoromethyl)benzene, reveal that the presence of CF3 groups induces deviations from regular hexagonal structures due to σ-electronegative effects, leading to significant geometric parameter deviations. This is evidenced by gas-phase electron diffraction and quantum chemical calculations (Kolesnikova et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving fluorinated benzene derivatives demonstrate a range of reactivities and potential for further functionalization. For example, the reaction between phloroglucinol and chlorosulfonic acid produces efficient catalysts for synthesizing bis(pyrazol-5-ols), showcasing the versatile chemistry of benzene derivatives with multiple halogen and fluorine substitutions (Karimi-Jaberi et al., 2012).
Physical Properties Analysis
The physical properties, such as glass transition temperatures and electron mobilities, of perfluorinated benzenes and their derivatives, can be notably high, indicating their potential utility in electronic applications. Such materials often exhibit high stability and favorable electronic transport characteristics, as seen in perfluoro-1,3,5-tris(p-oligophenyl)benzenes (Komatsu et al., 2002).
Chemical Properties Analysis
The chemical properties of fluorinated benzene derivatives often involve their reactivity towards nucleophilic substitution, electrophilic addition, and their role as intermediates in organic synthesis. The introduction of fluorine atoms significantly affects the electronic properties of these compounds, influencing their reactivity and the types of reactions they can undergo, as demonstrated in various synthetic methodologies and transformations (Hu et al., 2008).
Propriétés
Numéro CAS |
110499-76-8 |
|---|---|
Nom du produit |
1,3-Dichloro-2,4-difluoro-5-(trifluoromethyl)benzene |
Formule moléculaire |
C7HCl2F5 |
Poids moléculaire |
250.98 g/mol |
Nom IUPAC |
1,3-dichloro-2,4-difluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7HCl2F5/c8-3-1-2(7(12,13)14)5(10)4(9)6(3)11/h1H |
Clé InChI |
VHDYIDCNUYHOSL-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1Cl)F)Cl)F)C(F)(F)F |
SMILES canonique |
C1=C(C(=C(C(=C1Cl)F)Cl)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



